DBCO-Biotin

描述

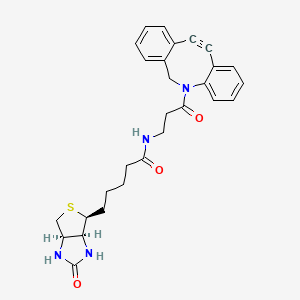

Dibenzocyclooctyne-biotin (DBCO-Biotin) is a versatile biotinylation reagent used in copper-free click chemistry. It contains a dibenzocyclooctyne (DBCO) group that reacts with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage. This reaction is highly specific and does not require a copper catalyst, making it suitable for biological applications where copper toxicity is a concern .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-Biotin typically involves multiple steps:

Synthesis of DBCO Derivative: The DBCO moiety is synthesized by reacting dibenzocyclooctyne-carboxyl with pentafluorophenol and EDCI in dichloromethane.

Coupling with Biotin: The DBCO derivative is then coupled with biotin through an amide bond formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Chromatographic purification is often required to obtain high-purity this compound .

化学反应分析

Types of Reactions

DBCO-Biotin primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly specific and efficient, forming a stable triazole linkage without the need for a copper catalyst .

Common Reagents and Conditions

Reagents: Azide-containing molecules, this compound

Conditions: Room temperature, aqueous or organic solvents

Major Products

The major product of the SPAAC reaction between this compound and azide-containing molecules is a stable triazole linkage .

科学研究应用

Protein Labeling and Detection

DBCO-biotin is extensively used for the labeling of proteins in various assays. For instance, a study demonstrated its application in monitoring protein O-GlcNAc status through metabolic labeling. The researchers used this compound to label nucleocytoplasmic fractions of HEK293T cells, leading to successful biotin incorporation detectable via streptavidin-HRP blotting .

Affinity Purification

In affinity purification protocols, this compound facilitates the selective capture of azide-tagged proteins. A study reported an efficient one-step enrichment method utilizing DBCO beads to isolate cross-linked peptides from complex mixtures, significantly reducing sample loss during processing .

Diagnostic Applications

This compound has been integrated into diagnostic platforms for detecting pathogens. Research involving micellar nanowires functionalized with this compound showed promise in capturing viral particles, demonstrating its potential for point-of-care diagnostics in tropical diseases like Dengue and Zika .

Cell Surface Engineering

This compound can be used to modify cell surfaces for various applications, including cell capture and tracking. By attaching biotinylated molecules to cell surfaces via SPAAC reactions, researchers can create specific interactions with streptavidin-coated surfaces or beads .

Comparative Data Table

The following table summarizes the key characteristics and applications of this compound compared to other biotinylation reagents:

| Feature | This compound | Other Biotinylation Reagents |

|---|---|---|

| Reactivity | Copper-free SPAAC | CuAAC (copper-dependent) |

| Selectivity | High | Moderate |

| Toxicity | Low | Variable |

| Applications | Protein labeling, diagnostics | Protein labeling, drug delivery |

| Solubility | Water-soluble | Varies |

Monitoring Protein Modifications

A detailed study utilized this compound to track O-GlcNAc modifications on proteins within cellular contexts. The researchers optimized reaction conditions to minimize non-specific interactions while maximizing specific labeling efficiency .

Streamlining Enrichment Processes

Another research effort highlighted a streamlined approach using this compound for peptide enrichment from complex biological samples. This method improved detection sensitivity and reduced processing time compared to traditional methods .

Nanowire-Based Diagnostics

In diagnostics, micellar nanowires functionalized with this compound were tested for their ability to capture viral particles effectively. The results indicated that these nanowires could serve as a modular platform for developing rapid diagnostic tests for infectious diseases .

作用机制

DBCO-Biotin exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-containing molecules to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules .

相似化合物的比较

Similar Compounds

- Dibenzocyclooctyne-amine (DBCO-amine)

- Sulfo-dibenzocyclooctyne-biotin (Sulfo-DBCO-Biotin)

- Biotin-PEG4-DBCO

Uniqueness

DBCO-Biotin is unique due to its ability to undergo copper-free click chemistry, making it suitable for biological applications where copper toxicity is a concern. Its high specificity and efficiency in forming stable triazole linkages with azide-containing molecules set it apart from other biotinylation reagents .

生物活性

DBCO-Biotin's biological activity stems from two key components:

- DBCO (Dibenzocyclooctyne) Group : This strained alkyne moiety reacts rapidly and selectively with azide groups.

- Biotin : Enables detection and purification of labeled molecules through strong binding to streptavidin.

The SPAAC reaction occurs without the need for a copper catalyst, making it suitable for use in living systems .

Protein Labeling

This compound has been successfully employed to label cell surface proteins:

- In a study on neuronal proteins, cells were cultured with azido-sugar (Ac4-ManNAz) for 48 hours, followed by biotinylation using 100 μM sulfo-DBCO-Biotin for 2 hours at 4°C .

- This method allowed specific labeling of cell surface glycoproteins without affecting intracellular proteins.

Crosslinking Studies

This compound has proven valuable in crosslinking experiments:

- In a study using azide-A-DSBSO crosslinker, this compound was used for efficient enrichment of crosslinked peptides .

- The optimal ratio of DBCO groups to azide was found to be 10:1, corresponding to 12 μL of DBCO beads per 20 μg of crosslinked protein .

Reaction Kinetics and Efficiency

The efficiency of this compound labeling depends on several factors:

| Factor | Optimal Condition | Effect |

|---|---|---|

| Reaction Time | 1-2 hours | Balances specificity and yield |

| Temperature | 4°C or 25°C | Lower temp. increases specificity |

| DBCO:Azide Ratio | 10:1 | Ensures complete labeling |

| Protein Concentration | 1 μg/μL | Typical working concentration |

A time course analysis revealed that a 1-hour reaction at room temperature provides a good balance between specific azido-DBCO reaction and non-specific side reactions .

Specificity Considerations

While this compound is designed to react specifically with azide groups, some studies have reported non-specific reactions:

- DBCO can react with sulfhydryl groups on cysteine residues .

- To mitigate this, samples should be reduced with DTT (10 mM, 56°C, 1 hour) and alkylated with iodoacetamide (90 mM, 45 minutes in dark) prior to this compound labeling .

Quantitative Aspects

Research has provided insights into the quantitative aspects of this compound labeling:

- For 100 μg of nucleocytoplasmic proteins in 100 μL, a concentration of 1.6 mM or higher this compound is required for complete labeling of available azide groups .

- This translates to approximately 16 nmol of this compound per μg of total protein for saturating labeling conditions.

Case Study: Oligodendrocyte Labeling in Cocaine Addiction Research

In a study investigating cocaine addiction's effects on oligodendrocytes, this compound labeling was used in conjunction with single-cell RNA sequencing:

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O3S/c33-25(12-6-5-11-24-27-22(18-36-24)30-28(35)31-27)29-16-15-26(34)32-17-21-9-2-1-7-19(21)13-14-20-8-3-4-10-23(20)32/h1-4,7-10,22,24,27H,5-6,11-12,15-18H2,(H,29,33)(H2,30,31,35)/t22-,24-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZDNKWGVJPVBP-DPPGTGKWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。